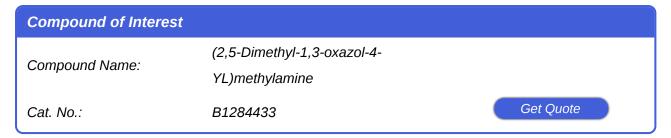




# Technical Guide: (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine

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An In-Depth Profile for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **(2,5-Dimethyl-1,3-oxazol-4-YL)methylamine**, a heterocyclic amine of interest in medicinal chemistry and synthetic research. This document details its chemical properties, a proposed synthetic pathway, and the broader biological context of the oxazole scaffold.

### **Core Molecular Data**

**(2,5-Dimethyl-1,3-oxazol-4-YL)methylamine** is a substituted oxazole with a primary amine functionality. Its fundamental molecular properties are summarized below.

Property	Value	Citation(s)
Molecular Formula	C <sub>6</sub> H <sub>10</sub> N <sub>2</sub> O	[1]
Molecular Weight	126.16 g/mol	[1]
Canonical SMILES	Cc1oc(C)c(CN)n1	[1]
InChIKey	VZLPNCZDDQNCNG- UHFFFAOYSA-N	[1]
CAS Number	859850-62-7	[2]



# **Physicochemical and Spectroscopic Data**

While specific, experimentally determined data for (2,5-Dimethyl-1,3-oxazol-4-

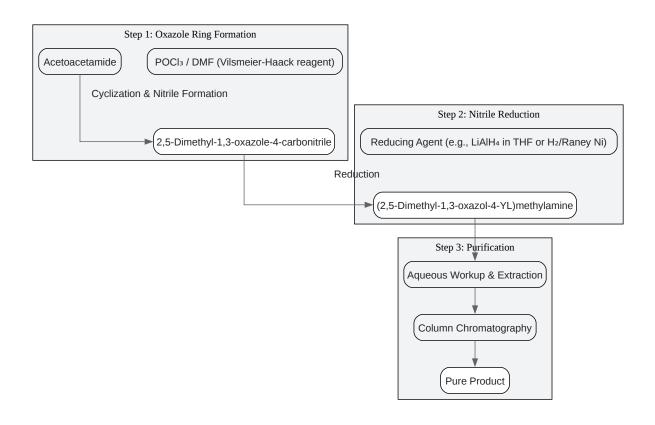
**YL)methylamine** is not widely available in peer-reviewed literature, the properties of analogous substituted oxazoles can provide valuable context for researchers.

Compound	Molecular Formula	Molecular Weight ( g/mol )	Notes
4-Ethyl-2,5- dimethyloxazole	C7H11NO	125.17	Used as a flavoring agent. Found in or produced by Saccharomyces cerevisiae.[3]
2,5-Dimethyloxazole	C <sub>5</sub> H <sub>7</sub> NO	97.12	A basic oxazole structure.[4]
2-(Chloromethyl)-4,5- dimethyloxazole	C <sub>6</sub> H <sub>8</sub> CINO	145.59	A potential synthetic precursor to the target compound.[5]
N-Methyl-(2,5- dimethyl-1,3-oxazol-4- yl)methylamine	C7H12N2O	140.18	The N-methylated analog of the target compound.[6]

# **Proposed Synthetic Pathway**

A plausible and efficient synthesis for **(2,5-Dimethyl-1,3-oxazol-4-YL)methylamine** can be proposed via the reduction of a nitrile precursor. This common synthetic transformation is a reliable method for producing primary amines. The overall workflow is outlined below.





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Proposed synthesis workflow for (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine.

Objective: To synthesize **(2,5-Dimethyl-1,3-oxazol-4-YL)methylamine** from 2,5-Dimethyl-1,3-oxazole-4-carbonitrile.



#### Materials:

- 2,5-Dimethyl-1,3-oxazole-4-carbonitrile (CAS 82123-42-0)[7]
- Lithium aluminum hydride (LiAlH<sub>4</sub>) or Raney Nickel
- Anhydrous tetrahydrofuran (THF) or Ethanol (for catalytic hydrogenation)
- · Hydrochloric acid (HCl), 1M solution
- Sodium hydroxide (NaOH), 1M solution
- Diethyl ether or Ethyl acetate
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for column chromatography

#### Procedure:

- Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH<sub>4</sub> (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.
- Addition of Precursor: The 2,5-dimethyl-1,3-oxazole-4-carbonitrile (1 equivalent), dissolved in anhydrous THF, is added dropwise to the stirred LiAlH<sub>4</sub> suspension at 0 °C.
- Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- Quenching: Upon completion, the reaction is carefully cooled to 0 °C and quenched by the sequential, dropwise addition of water, followed by 1M NaOH solution, and then more water until a granular precipitate forms.
- Extraction: The resulting slurry is filtered, and the solid is washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous MgSO<sub>4</sub>.



- Purification: The solvent is removed under reduced pressure. The crude product is then
  purified by column chromatography on silica gel to yield the final compound, (2,5-Dimethyl1,3-oxazol-4-YL)methylamine.
- Characterization: The structure and purity of the final product should be confirmed using <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry.

## **Biological and Pharmacological Context**

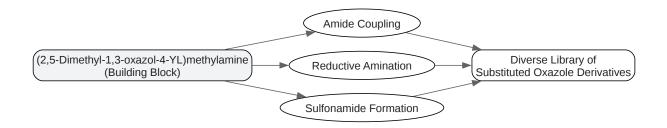
The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities.[8][9] While no specific biological activity has been documented for **(2,5-Dimethyl-1,3-oxazol-4-YL)methylamine** itself, its structural motifs are present in compounds with known therapeutic potential.

General Activities of Oxazole Derivatives:

- Antimicrobial and Antifungal: Many oxazole derivatives have been synthesized and screened for their activity against various bacterial and fungal strains.[8]
- Anticancer: The oxazole nucleus is a component of several compounds investigated as tyrosine kinase inhibitors and other anticancer agents.[8]
- Anti-inflammatory: Certain substituted oxazoles, such as the NSAID Oxaprozin, demonstrate potent anti-inflammatory properties.[8]
- Marine Natural Products: A significant number of bioactive alkaloids isolated from marine organisms contain the 1,3-oxazole core, exhibiting activities ranging from cytotoxic to antimalarial.[9]

The presence of the primary aminomethyl group at the 4-position of the oxazole ring in **(2,5-Dimethyl-1,3-oxazol-4-YL)methylamine** provides a key functional handle for further chemical modification, making it a valuable building block for the synthesis of more complex molecules in drug discovery programs.





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Potential synthetic utility of the target compound.

This guide serves as a foundational resource for researchers. The provided synthetic protocol offers a clear pathway to obtaining this compound for further study, and the contextual information highlights the potential of the broader oxazole class in the development of new therapeutic agents.

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